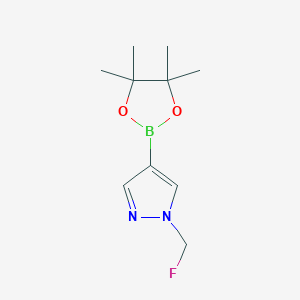
1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions . The fluoromethyl group could potentially increase the compound’s reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a fluoromethyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure would depend on the positions of these groups on the pyrazole ring.Chemical Reactions Analysis
As a pyrazole derivative with a boronic ester group, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . The presence of the fluoromethyl group might also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are stable and have relatively high melting points. The presence of the fluoromethyl and tetramethyl-1,3,2-dioxaborolan-2-yl groups could influence properties like solubility and reactivity .科学的研究の応用
Synthesis and Characterization
The compound 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a precursor in the synthesis of complex fluorinated pyrazole derivatives. Studies demonstrate its utility in crafting structures through nucleophilic substitution reactions, enabling the synthesis of organic intermediates with pyrazole heterocycles and borate functional groups. These intermediates are pivotal for further chemical transformations and applications in medicinal chemistry and materials science. For instance, the synthesis, characterization, and crystal structure analysis of such compounds are elucidated through techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. These processes underscore the compound's role in enabling the detailed study of molecular structures and the design of novel molecules with specific functionalities (Liao, Liu, Wang, & Zhou, 2022); (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Density Functional Theory (DFT) Studies
The compound's utility extends into theoretical chemistry, where Density Functional Theory (DFT) studies are conducted to predict molecular structures. DFT calculations complement experimental techniques like X-ray diffraction, offering insights into the electronic properties and stability of the synthesized compounds. These studies are crucial for understanding the reactivity, stability, and electronic characteristics of fluorinated pyrazoles, informing their potential applications in various fields, including drug design and materials science (Liao, Liu, Wang, & Zhou, 2022).
Building Blocks in Medicinal Chemistry
Fluorinated pyrazoles, including derivatives of the discussed compound, are highlighted as valuable building blocks in medicinal chemistry. Their synthesis often involves innovative strategies, including monofluorination and condensation reactions, to produce compounds with additional functional groups that enable further chemical modifications. These compounds are explored for their potential in developing new therapeutic agents, demonstrating the compound's role in advancing drug discovery and development processes (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).
In Silico Molecular Modeling
The exploration of fluorinated pyrazoles also involves in silico molecular modeling to assess their affinity for volatile organic compounds and other chemical entities. This computational approach enables the prediction of interactions at the molecular level, providing valuable insights into the potential applications of these compounds in sensing technologies or as ligands in metal-organic frameworks. Such studies illustrate the versatility of fluorinated pyrazoles in both theoretical and applied chemistry contexts (Pedrini et al., 2020).
作用機序
Safety and Hazards
将来の方向性
The study of pyrazole derivatives is an active area of research, particularly in medicinal chemistry, where they are often used as building blocks for pharmaceuticals . The introduction of a fluoromethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group could open up new possibilities for reactivity and biological activity.
特性
IUPAC Name |
1-(fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)8-5-13-14(6-8)7-12/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPAKHURBLDQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1446481-36-2 |
Source


|
| Record name | 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

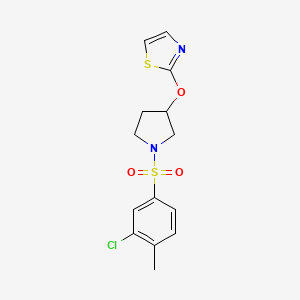
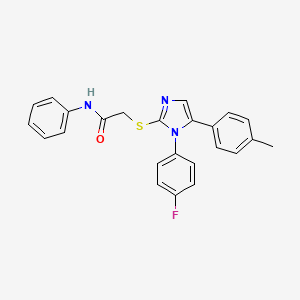

![3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2934575.png)
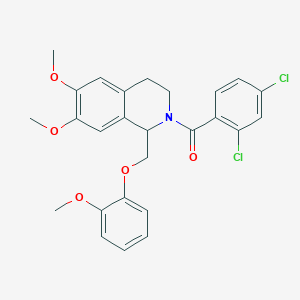
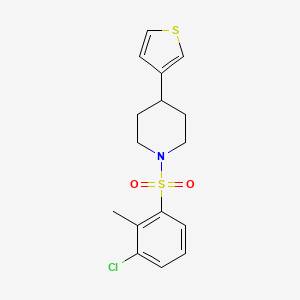
![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2934582.png)
![(E)-2-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)-4-bromophenol](/img/structure/B2934583.png)

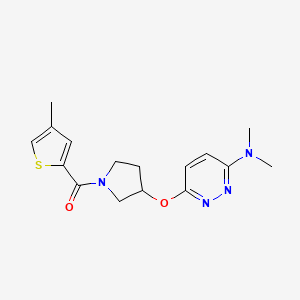
![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2934588.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B2934592.png)
![N1-{3-[methyl(prop-2-yn-1-yl)amino]propyl}benzene-1,4-dicarboxamide](/img/structure/B2934593.png)